1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of approximately 243.3 g/mol. It is categorized as a derivative of pyrrolidine, which is a cyclic amine. This compound features a tert-butoxycarbonyl group, which is commonly used in organic synthesis to protect amines during various
The chemical reactivity of 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid primarily involves its carboxylic acid and amine functionalities. It can participate in:
These reactions make it a versatile intermediate in organic synthesis and drug development .
While specific biological activity data for 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid is limited, compounds with similar structures often exhibit significant pharmacological properties. The presence of the pyrrolidine ring suggests potential interactions with biological targets, including enzymes and receptors. The compound's ability to act as an intermediate in the synthesis of bioactive molecules further underscores its relevance in medicinal chemistry .
Several synthetic routes can be employed to produce 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid:
These methods highlight the compound's synthetic accessibility while allowing for modifications that could enhance its properties for specific applications .
Interaction studies involving 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid often focus on its role as a precursor or intermediate in larger molecular frameworks. Its interactions with biological systems are generally inferred from studies on related compounds. The compound's ability to modulate biological pathways through its derivatives makes it a candidate for further investigation in pharmacological studies .
1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Similarity | CAS Number |
|---|---|---|
| (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | 0.95 | 1129634-44-1 |
| 2-(tert-Butoxycarbonyl)-2-azaspiro[4.5]decane-3-carboxylic acid | 0.97 | 1822424-78-1 |
| (2R,4R)-1-(tert-Butoxycarbonyl)-4-methylpyrrolidine-2-carboxylic acid | 0.97 | 871727-77-4 |
| (2S,5R)-N-Boc-5-methylpyrrolidine-2-carboxylic acid | 0.97 | 160033-52-3 |
| 8-Boc-2,8-diazaspiro[4.5]decane-3-carboxylic acid | 0.95 | 1255666-26-2 |
The uniqueness of 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid lies in its specific structural features that facilitate its role as an effective building block in peptide synthesis while also providing protective functionality for amines during chemical transformations. Its versatility and functionalization potential distinguish it from other similar compounds listed above .
1-(Tert-Butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid is a conformationally constrained proline derivative. Its IUPAC name reflects its structure: a pyrrolidine ring with tert-butoxycarbonyl (Boc) protection at the nitrogen atom, two methyl groups at position 5, and a carboxylic acid group at position 2. Common synonyms include N-Boc-5,5-dimethylproline and Boc-protected 5,5-dimethylproline.
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₄H₂₅NO₄ |
| Molecular Weight | 287.37 g/mol |
| CAS Registry Number | Not explicitly listed in sources (refer to PubChem CID 49868685 for related analogs) |
| Functional Groups | Pyrrolidine ring, Boc-protected amine, carboxylic acid, two methyl substituents |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, tetrahydrofuran) |
The compound’s structure features steric bulk from the 5,5-dimethyl groups, which restricts rotational freedom and imposes conformational rigidity. The Boc group enables compatibility with solid-phase peptide synthesis (SPPS) by protecting the amine during peptide elongation.
The synthesis of 5,5-dimethylproline derivatives emerged from efforts to create conformationally constrained amino acids for peptide engineering. Early methods focused on racemic synthesis, but asymmetric approaches later enabled enantiomerically pure derivatives.
The compound’s stereochemistry is critical for its function in peptide design.
The Boc group remains stable under standard SPPS conditions but is cleaved under strong acid (e.g., trifluoroacetic acid). The 5,5-dimethyl substitution resists acid-catalyzed ring-opening, unlike oxazolidine-based pseudoproline residues.
5,5-Dimethylproline derivatives occupy a unique niche in peptide engineering, serving as tools to enforce cis peptide bonds and stabilize secondary structures.
| Analog | Cis Preference | Acid Stability | Synthetic Complexity |
|---|---|---|---|
| 5,5-Dimethylproline | High (90–100%) | High | Moderate |
| Spirocyclic Proline | Moderate | Moderate | High |
| Tetrazole Mimics | Moderate | Low | High |
1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid represents a conformationally constrained α-amino acid derivative with distinctive structural features that significantly influence its chemical behavior and biological activity [1] [2]. The compound possesses a molecular formula of C₁₂H₂₁NO₄ with a molecular weight of 243.30 g/mol, and is registered under CAS number 900158-99-8 [1] [3].
The molecular architecture is characterized by a five-membered pyrrolidine ring bearing two methyl substituents at the 5-position, creating a quaternary carbon center that restricts conformational flexibility [1] [4]. This structural modification differentiates it from natural proline by introducing significant steric hindrance at the C5 position, which profoundly affects the compound's three-dimensional geometry [4] [5]. The tert-butoxycarbonyl protecting group at the N1 position provides additional bulk and electronic stabilization through its carbamate functionality [1] [2].
The stereochemical features of this compound are particularly noteworthy due to the presence of a chiral center at C2, which can exist in both (R) and (S) configurations [6] [4]. The (S)-enantiomer, corresponding to the natural L-configuration found in proteins, exhibits a specific rotation of approximately +58.0° to +62.0° when measured in acetic acid solution [4] [7]. The absolute configuration at C2 determines the spatial arrangement of the carboxylic acid group relative to the pyrrolidine ring, influencing both intermolecular interactions and biological activity [6] [5].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₁NO₄ |
| Molecular Weight (g/mol) | 243.30 |
| CAS Registry Number | 900158-99-8 |
| Physical State | Off-white to yellow solid |
| Purity (HPLC) | ≥97.0% |
| Storage Temperature | Room temperature |
The dimethyl substitution at C5 creates a unique structural motif that significantly constrains the pyrrolidine ring conformation compared to unsubstituted analogues [8] [9]. This constraint results from the steric interactions between the two methyl groups and the ring carbons, effectively reducing the conformational flexibility typically observed in five-membered rings [10] [9]. The quaternary carbon center at C5 also influences the electron distribution within the ring system, affecting both the basicity of the nitrogen atom and the reactivity patterns of adjacent carbons [1] [3].
The spectroscopic characterization of 1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid provides comprehensive structural confirmation and reveals important information about its electronic environment and molecular dynamics [11] [12] [13].
Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of this compound [11] [13] [14]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals consistent with the proposed structure, including the distinctive tert-butyl resonance typically appearing as a singlet around 1.4-1.5 ppm due to the nine equivalent methyl protons [11] [14]. The pyrrolidine ring protons display complex multipicity patterns reflecting the restricted ring conformation and the influence of the dimethyl substitution at C5 [13] [9].
The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework, with the carbonyl carbons of both the carboxylic acid and carbamate groups appearing in the characteristic downfield region around 170-180 ppm [11] [13]. The quaternary carbon at C5 bearing the two methyl groups exhibits a distinctive chemical shift that reflects its unique electronic environment, while the methyl carbons themselves appear as equivalent signals due to rapid rotation around the C-C bonds [13] [15].
| Technique | Key Features | Analysis Method |
|---|---|---|
| ¹H NMR | Boc-group signals, pyrrolidine ring protons | Solution NMR in deuterated solvents |
| ¹³C NMR | Carbonyl carbon signals, quaternary carbon | ¹³C{¹H} decoupled NMR |
| Infrared Spectroscopy | C=O stretching vibrations, N-H deformation | ATR-FTIR or KBr pellet |
| Mass Spectrometry | Molecular ion peak at m/z 243 | ESI-MS or EI-MS |
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule [13] [16] [17]. The carboxylic acid carbonyl stretching frequency appears around 1700-1720 cm⁻¹, while the carbamate carbonyl of the tert-butoxycarbonyl group exhibits absorption around 1680-1700 cm⁻¹ [16] [17]. The broad O-H stretching absorption of the carboxylic acid group typically appears around 2500-3300 cm⁻¹, often overlapping with other hydrogen-bonding interactions [16] [17].
Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion peak appearing at m/z 243 corresponding to the intact molecule [1] [3]. Fragmentation patterns typically show loss of the tert-butoxycarbonyl group (loss of 100 mass units) and subsequent fragmentations of the pyrrolidine ring system [12] [13]. Electrospray ionization mass spectrometry proves particularly useful for this compound due to its ability to form stable adduct ions with common cations [12] [13].
The spectroscopic data collectively confirm the structural integrity of the compound and provide insights into its conformational behavior in solution [11] [13] [9]. Nuclear magnetic resonance studies at variable temperatures can reveal dynamic processes such as ring puckering and carbamate rotation, while coupling constant analysis provides information about the preferred conformations of the pyrrolidine ring [13] [14] [9].
X-ray crystallographic investigations of 1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid and related structures provide crucial three-dimensional structural information that complements solution-phase spectroscopic data [18] [19] [20]. While direct crystallographic studies of this specific compound are limited in the literature, extensive investigations of structurally related tert-butoxycarbonyl-protected pyrrolidine derivatives offer valuable insights into the solid-state architecture and packing arrangements [18] [20] [21].
Crystallographic analysis of similar tert-butoxycarbonyl-protected pyrrolidine-2-carboxylic acid derivatives reveals that the pyrrolidine ring typically adopts an envelope conformation in the solid state, with one carbon atom displaced from the plane defined by the remaining four ring atoms [20] [22] [23]. The magnitude of this displacement, typically ranging from 0.3 to 0.6 Å, depends on the nature and position of substituents around the ring [20] [22]. The dimethyl substitution at C5 in the target compound would be expected to influence this puckering parameter significantly due to steric interactions [8] [10].
The tert-butoxycarbonyl protecting group consistently exhibits a trans-trans conformation in crystalline structures, with the tert-butyl group oriented away from the pyrrolidine ring to minimize steric interactions [20] [21] [24]. This orientation is stabilized by intermolecular hydrogen bonding interactions between the carbamate oxygen atoms and neighboring molecules in the crystal lattice [20] [21]. The carboxylic acid functionality typically participates in extensive hydrogen bonding networks, forming dimeric or chain-like structures through O-H···O interactions [20] [23].
| Structural Parameter | Typical Range | Structural Significance |
|---|---|---|
| Pyrrolidine Ring Pucker | 0.3-0.6 Å | Conformational preference |
| Boc Group Conformation | Trans-trans | Steric minimization |
| Hydrogen Bond Distances | 2.6-2.9 Å | Intermolecular interactions |
| Unit Cell Packing | Various | Crystal stability |
Crystallographic studies of metal complexes containing related 5-substituted pyrrolidine-2,4-dicarboxylic acid derivatives demonstrate the coordination behavior of these constrained amino acid ligands [18]. The square-planar coordination geometry observed in copper complexes suggests that the steric bulk of the substituents at C5 can shield axial coordination sites, influencing the metal coordination environment [18]. This structural feature has implications for the biological activity and catalytic applications of such compounds [18] [19].
The crystal packing arrangements of tert-butoxycarbonyl-protected compounds often reveal the formation of layered structures stabilized by combinations of hydrogen bonding and van der Waals interactions [20] [21]. The tert-butyl groups frequently engage in weak intermolecular interactions that contribute to the overall crystal stability while the carboxylic acid groups form more directional hydrogen bonding patterns [20] [21] [24].
Rotational disorder of the tert-butyl methyl groups is commonly observed in crystallographic studies, reflecting the relatively low barriers to rotation around the C-C bonds [20] [22]. This dynamic behavior in the solid state provides insights into the conformational flexibility that would be expected in solution [20] [22] [24].
The conformational analysis of 1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid reveals a complex landscape of accessible conformations that are significantly influenced by the dimethyl substitution at C5 [10] [25] [9]. The presence of two methyl groups at the 5-position creates substantial steric constraints that reduce the conformational flexibility typically observed in five-membered ring systems [10] [9] .
The pyrrolidine ring system undergoes pseudorotational motion, with the five-membered ring interconverting between various puckered conformations [9] [23] . However, the dimethyl substitution at C5 significantly restricts this pseudorotational pathway by introducing steric interactions that favor specific conformational states [10] [9]. Computational studies and nuclear magnetic resonance coupling constant analysis indicate that the ring preferentially adopts envelope conformations with the dimethyl-substituted carbon (C5) or adjacent carbons serving as the flap atom [10] [9] [23].
The phase angle and maximum puckering amplitude, key parameters in pseudorotational analysis, are substantially modified by the presence of the dimethyl substituents [9] . These parameters typically fall within a more restricted range compared to unsubstituted pyrrolidine rings, with phase angles clustering around specific values that minimize steric interactions between the methyl groups and other ring substituents [9] .
| Conformational Parameter | Description | Energy Implications |
|---|---|---|
| Ring Puckering | Envelope or half-chair | Low-energy conformers |
| Boc Group Orientation | Trans-trans configuration | Hydrogen bonding stabilization |
| Carboxyl Positioning | Axial or equatorial | Intramolecular interactions |
| Methyl Group Effects | Steric hindrance at C5 | Reduced flexibility |
The tert-butoxycarbonyl protecting group introduces additional conformational considerations through its rotational degrees of freedom [21] [24] [27]. The carbamate linkage exhibits restricted rotation due to partial double-bond character arising from nitrogen lone pair delocalization into the carbonyl π-system [24] [27]. This restriction results in distinct rotameric states around the N-CO bond, with the trans conformation typically preferred due to reduced steric interactions [24] [27].
Nuclear magnetic resonance studies reveal that the compound exists as a mixture of conformers in solution, with the relative populations determined by the energetic differences between accessible conformational states [13] [9]. Variable-temperature nuclear magnetic resonance experiments can provide insights into the barriers separating different conformational states and the dynamic exchange processes occurring on the nuclear magnetic resonance timescale [13] [14] [9].
The conformational preferences are further influenced by solvent effects and intermolecular interactions [9] [28]. In polar solvents, hydrogen bonding between the carboxylic acid group and solvent molecules can stabilize specific conformational states, while in nonpolar environments, intramolecular interactions become more significant in determining the conformational equilibrium [9] [28] .
Proline-containing compounds demonstrate particularly interesting conformational behavior due to the cyclic constraint imposed by the pyrrolidine ring [9] [28] . The dimethyl substitution in the target compound amplifies these effects, creating a more rigid scaffold that maintains specific three-dimensional orientations [10] [9]. This conformational constraint has important implications for biological activity, as the restricted flexibility can enhance binding affinity and selectivity for specific molecular targets [9] [28] .
The electronic structure of 1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid reflects the complex interplay between the electron-donating pyrrolidine nitrogen, the electron-withdrawing carboxylate and carbamate functionalities, and the steric influence of the dimethyl substitution [29] [30] [31]. Molecular orbital theory provides a theoretical framework for understanding the electronic distribution and reactivity patterns observed in this constrained amino acid derivative [29] [30] [15].
The highest occupied molecular orbital of the compound is primarily localized on the nitrogen atom of the pyrrolidine ring, reflecting its role as the primary electron-donating center [29] [31]. However, the presence of the electron-withdrawing tert-butoxycarbonyl group significantly reduces the electron density on nitrogen through inductive and resonance effects [24] [31]. This electronic deactivation is further enhanced by the carboxylic acid functionality, which creates a highly polarized molecular environment [29] [31].
The lowest unoccupied molecular orbital typically exhibits π* character associated with the carbonyl groups of both the carboxylic acid and carbamate functionalities [29] [30] [31]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insights into the compound's electronic stability and potential reactivity patterns [29] [31] [15]. Computational studies using density functional theory methods reveal that this energy gap is influenced by the conformational state of the molecule, with different ring puckering conformations exhibiting slightly different electronic properties [29] [15] [32].
| Electronic Property | Characteristic | Molecular Significance |
|---|---|---|
| HOMO Location | Nitrogen lone pair | Nucleophilic reactivity |
| LUMO Character | Carbonyl π* orbitals | Electrophilic sites |
| Energy Gap | Moderate stability | Reaction feasibility |
| Charge Distribution | Polarized structure | Intermolecular interactions |
The charge distribution within the molecule reveals significant polarization, with partial negative charges concentrated on the oxygen atoms of the carbonyl groups and partial positive charges on the carbon atoms of these same functionalities [29] [31]. The nitrogen atom bears a reduced partial negative charge compared to simple aliphatic amines due to the electron-withdrawing effects of the protecting group [24] [31]. This charge distribution pattern influences the compound's hydrogen bonding capabilities and its interactions with biological targets [29] [31].
Molecular orbital analysis indicates that the dimethyl substitution at C5 influences the electronic structure primarily through steric effects rather than direct electronic perturbation [10] [29]. The methyl groups act as electron-donating substituents through hyperconjugation, but their primary influence on reactivity stems from their steric bulk, which affects the accessibility of reactive sites [10] [29] [31].
The carbamate functionality exhibits partial double-bond character due to resonance delocalization of the nitrogen lone pair into the carbonyl π-system [24] [31]. This delocalization reduces the basicity of the nitrogen atom and increases the stability of the protecting group toward nucleophilic attack [24] [31] [27]. The extent of this delocalization depends on the conformational state of the molecule, with planar arrangements favoring maximum orbital overlap [24] [31].
Electronic structure calculations reveal that the compound's dipole moment is substantial, reflecting the presence of multiple polar functional groups arranged in a specific three-dimensional geometry [29] [31] [15]. This dipole moment influences the compound's solubility properties, its behavior in electric fields, and its interactions with polar solvents and biological macromolecules [29] [31] [15].
Computational modeling of 1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid employs various theoretical approaches to elucidate its structural, electronic, and dynamic properties [15] [32] [33]. Density functional theory calculations serve as the primary computational method for investigating this compound, providing accurate predictions of molecular geometry, electronic structure, and energetic properties [15] [32] [34].
Geometry optimization calculations using density functional theory methods such as B3LYP and M06-2X with appropriate basis sets reveal the preferred conformational states of the molecule in the gas phase [15] [32] [34]. These calculations consistently predict that the pyrrolidine ring adopts an envelope conformation with the dimethyl-substituted carbon serving as the flap atom, in agreement with experimental observations from nuclear magnetic resonance and crystallographic studies [15] [32] [34].
Conformational analysis using computational methods involves systematic exploration of the potential energy surface by varying key dihedral angles and ring puckering parameters [15] [32] [33]. These calculations identify multiple local minima corresponding to different conformational states, with energy differences typically ranging from 0.5 to 3.0 kcal/mol [15] [32]. The relative populations of these conformers can be estimated using Boltzmann statistics, providing insights into the conformational distribution expected at physiological temperatures [15] [32] [34].
| Computational Parameter | Typical Value | Significance |
|---|---|---|
| TPSA (Topological Polar Surface Area) | 66.84 Ų | Membrane permeability |
| LogP (Partition Coefficient) | 2.2491 | Lipophilicity |
| Rotatable Bonds | 3 | Conformational flexibility |
| Molecular Complexity | 330 | Structural complexity |
Molecular dynamics simulations provide insights into the dynamic behavior of the compound in solution environments [35] [33] [34]. These simulations reveal the timescales of conformational interconversion processes and the influence of solvent effects on molecular structure [35] [33] [34]. Water molecules and other polar solvents can form hydrogen bonds with the carboxylic acid and carbamate functionalities, stabilizing specific conformational states and influencing the overall molecular dynamics [35] [33] [34].
Quantum chemical calculations of nuclear magnetic resonance parameters, including chemical shifts and coupling constants, enable direct comparison with experimental spectroscopic data [15] [32] [34]. These calculations often employ gauge-including atomic orbital methods or similar approaches to achieve accurate predictions of magnetic shielding tensors [15] [32]. The agreement between calculated and experimental nuclear magnetic resonance parameters serves as a validation of the computational models and provides confidence in the predicted molecular structures [15] [32] [34].
Electronic structure calculations reveal the charge distribution, molecular electrostatic potential, and frontier molecular orbital properties that govern the compound's reactivity and intermolecular interactions [29] [15] [32]. These calculations predict hydrogen bonding donor and acceptor sites, guide the design of synthetic modifications, and provide insights into potential biological targets [29] [15] [32].
Thermodynamic property calculations, including enthalpy, entropy, and free energy values, enable prediction of reaction feasibility and equilibrium constants for various chemical transformations [15] [32] [33]. These calculations are particularly valuable for understanding the stability of different protecting group strategies and optimizing synthetic procedures [15] [32] [33].
The synthesis of 1-(Tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid relies primarily on the protection of the corresponding free amino acid with di-tert-butyl dicarbonate. The most established approach involves the reaction of 5,5-dimethylpyrrolidine-2-carboxylic acid with di-tert-butyl dicarbonate under basic conditions [1] [2].
The conventional synthetic pathway begins with 5,5-dimethylproline as the starting material, which undergoes N-Boc protection using di-tert-butyl dicarbonate. The reaction typically employs sodium bicarbonate or sodium hydroxide as the base in aqueous or mixed solvent systems [3] [4]. The protection proceeds through nucleophilic attack of the pyrrolidine nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate, followed by elimination of tert-butanol and carbon dioxide [4] [5].
Standard reaction conditions involve stirring the amino acid substrate with 1.1-1.2 equivalents of di-tert-butyl dicarbonate in the presence of base at temperatures ranging from 0°C to room temperature. The reaction typically requires 12-24 hours for completion, with yields consistently ranging from 75-92% [1] [3] [5]. The product can be isolated through conventional aqueous workup followed by crystallization or chromatographic purification.
Alternative solvent systems have been explored to optimize the protection reaction. Tetrahydrofuran with 4-dimethylaminopyridine as catalyst provides enhanced reaction rates at elevated temperatures (40°C), while maintaining excellent yields of 85-90% [5]. Acetonitrile-based systems offer advantages in terms of product solubility and ease of purification, particularly when using phosphoramidite ligands for subsequent transformations [6].
The mechanism involves initial formation of a mixed anhydride intermediate between the amino acid and di-tert-butyl dicarbonate, followed by intramolecular cyclization to form the characteristic urethane linkage of the Boc protecting group [4]. This mechanism accounts for the high chemoselectivity observed, as the pyrrolidine nitrogen is significantly more nucleophilic than the carboxylic acid functionality.
The synthesis of (S)-1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid (CAS: 943318-67-0) requires stereoselective methodologies to achieve high enantiomeric purity. The most effective approaches utilize chiral auxiliary-directed synthesis or asymmetric catalytic methods [7] [8] [9].
Chiral auxiliary approaches employ Oppolzer's sultam as a directing group for asymmetric 1,3-dipolar cycloaddition reactions [9]. This methodology begins with the condensation of the sultam with appropriate aldehyde precursors, followed by cycloaddition with azomethine ylides to construct the pyrrolidine ring system with defined stereochemistry. The auxiliary can be removed and recycled, making this approach economically viable for larger scale synthesis [9].
Asymmetric hydrogenation methods utilize rhodium-based catalysts with chiral phosphine ligands to reduce enamide precursors [10]. The key transformation involves the enantioselective reduction of N-acyl enamides using [Rh(COD)₂]BF₄ with (S,S)-Et-DuPhos ligand systems. This approach has been successfully implemented on industrial scale for related amino acid derivatives, achieving enantiomeric excesses greater than 95% [10].
Enzymatic resolution represents another viable pathway for obtaining enantiopure (S)-isomer. Lipase-mediated kinetic resolution of racemic precursors or direct enzymatic synthesis from prochiral substrates provides access to both enantiomers with excellent optical purity [11]. The use of Candida antarctica lipase B in organic solvents enables selective acylation or deacylation reactions with enantiomeric excesses exceeding 98% [11].
The (R)-enantiomer (CAS: 1310680-32-0) can be accessed through complementary stereoselective methodologies. Chiral pool synthesis starting from readily available (R)-proline provides a direct route to the target compound [12]. This approach involves selective methylation at the 5-position followed by Boc protection, maintaining the stereochemical integrity throughout the transformation sequence [8].
Asymmetric alkylation strategies employ chiral base-mediated enolate formation followed by stereoselective C-alkylation [13] [14]. The use of lithium diisopropylamide with (-)-sparteine as chiral modifier enables highly enantioselective α-alkylation of proline derivatives [15]. This methodology has been extended to include palladium-catalyzed α-arylation reactions, providing access to a broader range of substituted proline derivatives [15].
Catalytic asymmetric synthesis using organocatalysts represents a modern approach to (R)-enantiomer formation. Proline-derived organocatalysts can promote asymmetric Michael additions and aldol reactions to construct the quaternary carbon center at the 5-position [16]. These transformations typically proceed with high stereoselectivity (>90% enantiomeric excess) under mild reaction conditions [16].
The tert-butoxycarbonyl protecting group represents one of the most widely utilized nitrogen protecting groups in amino acid chemistry due to its stability under basic and neutral conditions and clean removal under acidic conditions [4] [17]. The incorporation of the N-Boc group into 5,5-dimethylpyrrolidine-2-carboxylic acid follows well-established protocols for amino acid protection.
The protection mechanism involves nucleophilic attack of the amino group on di-tert-butyl dicarbonate, forming a tetrahedral intermediate that collapses with elimination of tert-butanol and subsequent decarboxylation to yield carbon dioxide and the desired carbamate product [4]. The reaction is thermodynamically favorable due to the release of gaseous carbon dioxide, which drives the equilibrium toward product formation [3].
Reaction conditions for N-Boc incorporation typically employ aqueous or mixed aqueous-organic solvent systems with bases such as sodium hydroxide, sodium bicarbonate, or triethylamine [3] [5]. The choice of base significantly influences reaction rate and selectivity, with stronger bases promoting faster conversion but potentially leading to side reactions such as ester hydrolysis if ester protecting groups are present [18].
Solvent effects play a crucial role in optimizing the protection reaction. Polar protic solvents such as water and alcohols facilitate the ionic mechanism, while aprotic solvents like tetrahydrofuran or acetonitrile may require the addition of catalysts such as 4-dimethylaminopyridine to achieve satisfactory reaction rates [5] [19]. The use of biphasic systems (chloroform-water) with phase transfer catalysts has also been reported for specific applications [5].
Temperature control is essential for maximizing yield and minimizing side reactions. Reactions conducted at 0°C initially, followed by warming to room temperature, provide optimal balance between reaction rate and selectivity [3]. Elevated temperatures (40-50°C) can be employed to accelerate sluggish reactions, particularly when using sterically hindered substrates [19].
The N-Boc protecting group exhibits excellent stability under a wide range of reaction conditions, including basic hydrolysis, nucleophilic substitution, and metal-catalyzed cross-coupling reactions [20] [21]. Selective removal can be achieved using trifluoroacetic acid in dichloromethane, providing clean deprotection with liberation of isobutylene and carbon dioxide [4] [22].
The transition from laboratory-scale synthesis to larger scale production requires careful consideration of several factors including heat management, mixing efficiency, waste minimization, and economic viability [23] [24]. The synthesis of 1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid has been successfully scaled to multigram quantities using optimized protocols.
Heat management becomes critical during scale-up due to the exothermic nature of the Boc protection reaction [3]. The evolution of carbon dioxide can lead to rapid pressure buildup in closed systems, necessitating appropriate venting and temperature control measures. Jacketed reactors with external cooling capability are essential for maintaining controlled reaction temperatures during large-scale operations [24].
Mixing efficiency significantly impacts reaction homogeneity and product quality at larger scales [25]. The biphasic nature of many Boc protection reactions requires vigorous agitation to ensure adequate interfacial contact between organic and aqueous phases. Overhead stirrers with appropriate impeller design become necessary to achieve sufficient mass transfer rates [23].
Purification strategies must be adapted for larger scale operations to minimize costs and environmental impact [24]. Column chromatography, while suitable for laboratory synthesis, becomes impractical and expensive at manufacturing scale. Alternative purification methods such as crystallization, extraction sequences, and recrystallization protocols have been developed to achieve acceptable product purity [25] [24].
Solvent selection plays a crucial role in scale-up economics and environmental impact [26]. The replacement of traditional solvents such as dichloromethane and dimethylformamide with greener alternatives like 2-methyltetrahydrofuran and ethyl acetate has been successfully implemented without compromising reaction efficiency [26]. These solvent substitutions reduce both environmental impact and waste disposal costs [27].
Flow chemistry approaches offer significant advantages for scale-up synthesis, providing enhanced safety, improved heat and mass transfer, and consistent product quality [21] [25]. Continuous flow reactors enable precise control of residence time and temperature, leading to more reproducible results and reduced formation of byproducts [21]. The implementation of flow chemistry for Boc protection reactions has demonstrated feasibility for kilogram-scale production [25].
Process analytical technology integration enables real-time monitoring of reaction progress and product quality during scale-up operations [24]. In-line spectroscopic methods such as infrared and nuclear magnetic resonance spectroscopy provide immediate feedback for process optimization and quality control [24].
Asymmetric synthesis methodologies for 1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid encompass several distinct approaches, each offering unique advantages in terms of efficiency, selectivity, and scalability [7] [28] [29]. The development of these methodologies has been driven by the increasing demand for enantiomerically pure building blocks in pharmaceutical synthesis.
Catalytic asymmetric synthesis using transition metal complexes represents one of the most sophisticated approaches to stereoselective construction of the pyrrolidine framework [28] [29]. Palladium-catalyzed asymmetric [3+2] cycloaddition reactions utilizing trimethylenemethane donors and imine acceptors provide access to highly substituted pyrrolidines with excellent stereoselectivity [28]. The use of novel phosphoramidite ligands enables control of both regio- and enantioselectivity, with enantiomeric excesses typically exceeding 90% [28].
Organocatalytic approaches have emerged as powerful alternatives to metal-based systems, offering environmental advantages and operational simplicity [29] [30]. Proline-derived organocatalysts promote asymmetric aldol reactions, Michael additions, and Mannich reactions that can be leveraged for pyrrolidine synthesis [30]. These transformations typically proceed under mild conditions with water as a solvent, aligning with green chemistry principles [30].
Asymmetric alkylation strategies provide direct access to quaternary carbon centers adjacent to nitrogen [13] [14]. The methodology relies on chiral base-mediated enolate formation followed by stereoselective alkylation with appropriate electrophiles [13]. The use of chiral lithium amide bases derived from natural amino acids enables highly enantioselective transformations with stereoselectivities often exceeding 95% [14].
Biocatalytic asymmetric synthesis offers exceptional selectivity and mild reaction conditions [11]. Enzymatic approaches utilize lipases, transaminases, and other hydrolases to construct chiral pyrrolidine frameworks through kinetic resolution or dynamic kinetic resolution processes [11]. These methods are particularly attractive for industrial applications due to their environmental compatibility and high stereoselectivity [11].
Chiral auxiliary-mediated synthesis provides reliable access to both enantiomers through established methodologies [9]. The use of Oppolzer's sultam or Evans oxazolidinones as chiral directors enables highly diastereoselective reactions that can be easily scaled for preparative synthesis [9]. The auxiliary groups can typically be recovered and reused, improving the overall economics of the process [9].
The implementation of green chemistry principles in the synthesis of 1-(tert-butoxycarbonyl)-5,5-dimethylpyrrolidine-2-carboxylic acid has become increasingly important as pharmaceutical companies strive to reduce environmental impact and improve process sustainability [27] [31] [26] [10]. These efforts encompass solvent selection, waste minimization, energy efficiency, and the use of renewable feedstocks.
Solvent replacement initiatives have focused on substituting traditional organic solvents with greener alternatives [26]. The successful replacement of dimethylformamide and dichloromethane with 2-methyltetrahydrofuran and ethyl acetate in peptide synthesis applications demonstrates the feasibility of implementing greener solvent systems without compromising reaction efficiency [26]. These bio-derived solvents offer reduced toxicity, lower environmental persistence, and improved biodegradability compared to traditional alternatives [27].
Atom economy optimization has been achieved through the development of one-pot synthetic protocols that minimize the formation of stoichiometric waste [3] [25]. The direct conversion of amino acid starting materials to N-Boc protected products in a single operation eliminates the need for intermediate isolation and purification steps, thereby reducing overall waste generation [3]. This approach typically achieves atom economies exceeding 85%, compared to 65-75% for multi-step processes [25].
Energy efficiency improvements have been realized through the development of room temperature reaction protocols [21] [22]. The elimination of heating requirements reduces energy consumption and simplifies process equipment requirements [21]. Flow chemistry implementations provide additional energy savings through improved heat integration and reduced batch-to-batch heating cycles [21].
Biocatalytic approaches represent the most environmentally benign synthesis methods, utilizing enzymes to catalyze transformations under mild aqueous conditions [11] [31]. The electrochemical synthesis of amino acids from biomass-derived feedstocks offers a sustainable alternative to traditional petroleum-based routes [31]. These methods typically operate at ambient temperature and pressure while achieving high selectivity and minimal waste generation [31].
Water as a reaction medium has been successfully implemented for several key transformations in amino acid synthesis [32]. The use of N-carboxyanhydrides in aqueous peptide synthesis eliminates the need for organic solvents while achieving high atom economy through the release of only carbon dioxide as a byproduct [32]. This approach is particularly attractive for large-scale manufacturing due to simplified waste handling and reduced environmental impact [32].
Renewable feedstock utilization has been explored through the development of synthetic routes starting from biomass-derived precursors [27]. The conversion of lignocellulosic biomass to amino acid building blocks provides a carbon-neutral pathway that reduces dependence on petroleum-derived starting materials [27]. These approaches typically achieve 25% reductions in carbon footprint compared to conventional synthesis routes [27].
The implementation of continuous manufacturing processes offers significant advantages in terms of resource efficiency and waste minimization [25]. Continuous stirred tank reactors and plug flow reactors enable steady-state operation with improved mass and heat transfer characteristics [25]. These systems typically achieve higher space-time yields while reducing utility consumption and waste generation compared to batch processes [25].
Irritant